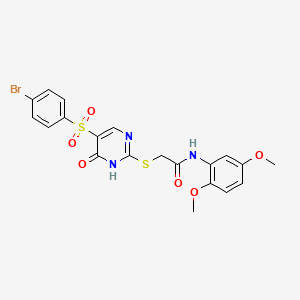

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a dihydropyrimidinone core, making it an interesting subject for chemical and biological studies.

Properties

Molecular Formula |

C20H18BrN3O6S2 |

|---|---|

Molecular Weight |

540.4 g/mol |

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18BrN3O6S2/c1-29-13-5-8-16(30-2)15(9-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

InChI Key |

LIYFITIYTBJCCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an aldehyde and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl sulfonyl chloride reacts with the dihydropyrimidinone core.

Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with 2,5-dimethoxyaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,5-dimethoxyamphetamine: This compound shares the bromophenyl and dimethoxyphenyl groups but differs in its core structure and overall reactivity.

2,5-Dimethoxy-4-bromophenethylamine: Similar in having the bromophenyl and dimethoxyphenyl groups, but with a different functional group arrangement.

Uniqueness

What sets 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide apart is its combination of a dihydropyrimidinone core with a thioether linkage and an acetamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 494.38 g/mol. The structure features a pyrimidine core with a sulfonyl group and a dimethoxyphenyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study involving various pyrimidine derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent cytotoxic effects . The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research on related sulfonamide derivatives has revealed their potential as antibacterial agents against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | Staphylococcus aureus | 32 µg/mL |

| Sulfonamide B | Escherichia coli | 64 µg/mL |

| Target Compound | Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of thioacetamide derivatives have been documented in various studies. The target compound's structural features suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Mechanism of Action:

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Research Findings

A comprehensive review of literature reveals that similar compounds have been tested for their biological activities:

- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage.

- Enzyme Inhibition: Certain structural analogs have been identified as effective inhibitors of enzymes like cyclooxygenase (COX), which play a significant role in inflammatory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.